molecular formula C12H8Cl2N2O5S B4961284 N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide

N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide

Cat. No. B4961284
M. Wt: 363.2 g/mol
InChI Key: JHEQIHIAKPKIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide, also known as DNBS, is a small molecule compound that is widely used in scientific research. It is a potent hapten that is commonly used to induce T-cell-mediated immune responses in animals. DNBS is also used as a tool to study the mechanisms of inflammation, autoimmunity, and allergy.

Mechanism of Action

N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is a potent hapten that can bind to proteins and other macromolecules in the body. When N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is introduced into an animal, it can bind to proteins in the skin or gut, leading to the formation of N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide-protein complexes. These complexes are recognized by T cells, which then mount an immune response against the complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide are largely dependent on the immune response that it induces. When N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is introduced into an animal, it can lead to the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It can also lead to the activation of T cells, which can migrate to the site of N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide exposure and induce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide in lab experiments is its ability to induce a strong T-cell-mediated immune response. This makes it a useful tool for studying the mechanisms of inflammation, autoimmunity, and allergy. However, one limitation of using N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is that it can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide. One area of research is to further elucidate the mechanisms by which N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide induces a T-cell-mediated immune response. Another area of research is to develop new animal models using N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide to study the pathogenesis of various inflammatory diseases. Additionally, there is potential for N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide to be used in the development of new therapies for inflammatory diseases.

Synthesis Methods

N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide can be synthesized through a series of chemical reactions. The starting material is 3,5-dichloro-4-hydroxyaniline, which is reacted with nitric acid and sulfuric acid to form 3,5-dichloro-4-nitrophenol. This compound is then reacted with sulfanilic acid and sodium nitrite to form N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is commonly used in scientific research to induce T-cell-mediated immune responses in animals. It is used as a tool to study the mechanisms of inflammation, autoimmunity, and allergy. N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been used in various animal models to study the pathogenesis of inflammatory bowel disease, asthma, and contact hypersensitivity.

properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O5S/c13-10-4-7(5-11(14)12(10)17)15-22(20,21)9-3-1-2-8(6-9)16(18)19/h1-6,15,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEQIHIAKPKIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide

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